molecular formula C10H16NO4P B8595168 Dimethyl {[benzyl(hydroxy)amino]methyl}phosphonate CAS No. 140173-70-2

Dimethyl {[benzyl(hydroxy)amino]methyl}phosphonate

Cat. No.: B8595168
CAS No.: 140173-70-2
M. Wt: 245.21 g/mol
InChI Key: LRHAWKIFKLOFPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl {[benzyl(hydroxy)amino]methyl}phosphonate is a useful research compound. Its molecular formula is C10H16NO4P and its molecular weight is 245.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

140173-70-2

Molecular Formula

C10H16NO4P

Molecular Weight

245.21 g/mol

IUPAC Name

N-benzyl-N-(dimethoxyphosphorylmethyl)hydroxylamine

InChI

InChI=1S/C10H16NO4P/c1-14-16(13,15-2)9-11(12)8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3

InChI Key

LRHAWKIFKLOFPA-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CN(CC1=CC=CC=C1)O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using the procedure of Example 1, the above-named compound is prepared from 5.0 g (31 mmol) of N-benzylhydroxylamine hydrochloride, 1.8 g (60 mmol) of paraformaldehyde, 3.7 ml (40 mmol) of dimethyl phosphite, 2.5 g (30 mmol) of sodium bicarbonate and 350 ml of THF by heating at 55° C. for seven hours. The residue is purified by column chromatography (silica gel, methylene chloride:ethyl acetate eluent) to give 6.1 g (80% yield) of a viscous colorless liquid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.